6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol
Overview
Description
Toll-Like Receptor 7 Ligand II is a synthetic compound designed to activate Toll-Like Receptor 7, a protein that plays a crucial role in the innate immune system. Toll-Like Receptor 7 is primarily located in the endosomes of immune cells and recognizes single-stranded ribonucleic acid from viruses, triggering an immune response . The activation of Toll-Like Receptor 7 by its ligands leads to the production of pro-inflammatory cytokines and type I interferons, which are essential for antiviral immunity .
Mechanism of Action
Target of Action
The primary target of 6-Amino-9-benzyl-2-(2-methoxyethoxy)-9H-purin-8-ol, also known as TLR7 Ligand II, is Toll-Like Receptor 7 (TLR7) . TLR7 is a member of the Toll-like receptor family, which plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns .
Mode of Action
TLR7 Ligand II interacts with TLR7, triggering a cascade of intracellular signaling events . TLR7 is an intracellular receptor expressed on the membrane of endosomes . The binding of TLR7 Ligand II to TLR7 initiates host defense reactions, which are ligand-dependent and cell type-dependent, leading to the production of pro-inflammatory cytokines and type 1 interferon .
Biochemical Pathways
Upon activation by TLR7 Ligand II, TLR7 triggers the induction of a Th1 type innate immune response . This process involves the activation of various immune cascades, leading to the production of certain cytokines and chemokines . These immune responses can improve tumor therapy by activating both innate and adaptive immune responses .
Pharmacokinetics
Its agonist activity at human tlr7 has been measured using a luciferase reporter gene assay, with an ec50 value of 320E+3nM . This suggests that the compound has a certain degree of bioavailability, but more research is needed to fully understand its ADME properties.
Result of Action
The activation of TLR7 by TLR7 Ligand II can lead to a variety of molecular and cellular effects. For instance, it can induce the development of antigen-specific immunity . In the context of cancer, TLR7 Ligand II can inhibit the proliferation and induce apoptosis of pancreatic cancer cells .
Action Environment
The action of TLR7 Ligand II can be influenced by various environmental factors. For example, the disease-associated cytokine environment can shape the pathogenic B cell responses to TLR7 engagement . Furthermore, nucleotide modifications can modulate the cleavage kinetics of ssRNAs into ligands that limit TLR8 activation and preferentially trigger TLR7 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Toll-Like Receptor 7 Ligand II involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common synthetic route involves the use of imidazoquinoline derivatives, which are known for their ability to activate Toll-Like Receptor 7 . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of Toll-Like Receptor 7 Ligand II follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: Toll-Like Receptor 7 Ligand II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Substitution: Substitution reactions can introduce new functional groups, allowing for the fine-tuning of the ligand’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of Toll-Like Receptor 7 Ligand II with modified chemical structures and potentially enhanced biological activities .
Scientific Research Applications
Toll-Like Receptor 7 Ligand II has a wide range of scientific research applications, including:
Immunotherapy: The compound is used to activate Toll-Like Receptor 7 in immune cells, enhancing the body’s immune response against cancer and viral infections.
Vaccine Adjuvants: Toll-Like Receptor 7 Ligand II is used as an adjuvant in vaccines to boost the immune response and improve vaccine efficacy.
Autoimmune Disease Research: The compound is studied for its role in modulating immune responses in autoimmune diseases, such as systemic lupus erythematosus.
Drug Development: Researchers use Toll-Like Receptor 7 Ligand II to develop new therapeutic agents targeting Toll-Like Receptor 7 for various diseases.
Comparison with Similar Compounds
Imiquimod: Another Toll-Like Receptor 7 agonist used in the treatment of skin cancers and viral infections.
Gardiquimod: A synthetic Toll-Like Receptor 7 agonist used in research for its immunostimulatory properties.
Uniqueness: Toll-Like Receptor 7 Ligand II is unique in its specific binding affinity and activation potency for Toll-Like Receptor 7. Its chemical structure allows for targeted activation of Toll-Like Receptor 7, leading to a robust immune response with minimal off-target effects . This makes it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
6-amino-9-benzyl-2-(2-methoxyethoxy)-7H-purin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c1-22-7-8-23-14-18-12(16)11-13(19-14)20(15(21)17-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,21)(H2,16,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCDGEZXHXHLGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434307 | |
Record name | TLR7 Ligand II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226907-52-4 | |
Record name | TLR7 Ligand II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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